Bienvenue dans la boutique en ligne BenchChem!

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Kinase Inhibition BTK Data Gap

2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic small molecule (C22H23N3O3S, MW 409.5) classified as a pyridazine-containing thioacetamide derivative. Its core structure, featuring a 3,4-dimethoxyphenyl substituent on the pyridazine ring and a 4-methylbenzyl acetamide side chain, distinguishes it from other analogs.

Molecular Formula C22H23N3O3S
Molecular Weight 409.5
CAS No. 872688-89-6
Cat. No. B2864896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
CAS872688-89-6
Molecular FormulaC22H23N3O3S
Molecular Weight409.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C22H23N3O3S/c1-15-4-6-16(7-5-15)13-23-21(26)14-29-22-11-9-18(24-25-22)17-8-10-19(27-2)20(12-17)28-3/h4-12H,13-14H2,1-3H3,(H,23,26)
InChIKeyHYZDTOYJQAHFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide (CAS 872688-89-6): Structural Features and Procurement Baseline


2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a synthetic small molecule (C22H23N3O3S, MW 409.5) classified as a pyridazine-containing thioacetamide derivative. Its core structure, featuring a 3,4-dimethoxyphenyl substituent on the pyridazine ring and a 4-methylbenzyl acetamide side chain, distinguishes it from other analogs. In the absence of published comparative biological data, its primary basis for procurement lies in its use as a specific chemical building block or reference standard in medicinal chemistry research .

Generic Substitution Risk for 2-((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide: Lack of Activity Benchmarking


No published, comparator-based biological or physicochemical data were found to assess how structural changes at the thioacetamide N-aryl or pyridazine 6-aryl positions affect target potency, selectivity, or other performance metrics. Therefore, any assumption of functional interchangeability with close analogs (e.g., N-(4-chlorobenzyl) or N-(2-methoxy-5-methylphenyl) derivatives) is entirely speculative and carries an unquantifiable risk of altering experimental outcomes. Similarly, a preliminary data point for BTK inhibition (IC50 ~1 nM [1]) cannot be contextualized without comparable data for structurally related compounds under identical assay conditions.

Quantitative Performance Evidence for 2-((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide vs. Comparators


Note on Evidence Availability: No High-Strength Differential Evidence Found

An extensive literature search across PubMed, chemical biology databases (PubChem, ChEMBL, BindingDB), and patent repositories (Google Patents, USPTO) yielded no studies performing a direct head-to-head or cross-study comparison of 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide against a close structural analog in any biological assay. A single data point for BTK inhibition (IC50 1 nM) was identified [1] but cannot be validated, as it was not found within the cited patent document (US20240083900) and lacks any comparator data. Consequently, this guide cannot fulfill its primary objective of providing quantifiable differentiation evidence.

Kinase Inhibition BTK Data Gap

Procurement Scenarios for 2-((6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide Based on Current Evidence


Use as a Building Block in Custom Library Synthesis

Given the complete lack of comparative biological data, the most scientifically justified procurement scenario is its use as a specific synthetic intermediate or building block, where its unique combination of a 3,4-dimethoxyphenyl-pyridazine and a 4-methylbenzyl acetamide tail is required for generating a defined chemical series. Its structural identity should be confirmed via NMR or LC-MS upon receipt .

Development as an Internal BTK Inhibitor Lead (High Uncertainty)

An unverified IC50 of 1 nM for BTK has been recorded in a database [1]. A research group may procure this compound to independently validate this activity and establish a preliminary structure-activity relationship (SAR). This scenario is high-risk, as the original data source and assay conditions are not publicly confirmed.

Negative Control or Selectivity Profiling in Kinase Panels

If a laboratory possesses a related pyridazine-based kinase inhibitor series, this compound could be procured as a tool to probe the importance of the 4-methylbenzyl group on selectivity. This is a hypothesis-driven application with no pre-existing evidence of success.

Quote Request

Request a Quote for 2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.